

H-Thr(tBu)-OH molecular weight and formula

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Compound of Interest

Compound Name: *H-Thr(tBu)-OH*

Cat. No.: B554728

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In-Depth Technical Guide: H-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **H-Thr(tBu)-OH**, a crucial amino acid derivative in synthetic chemistry.

Core Molecular Data

H-Thr(tBu)-OH, also known as O-tert-Butyl-L-threonine, is a protected form of the amino acid L-threonine. The tert-butyl (tBu) protecting group on the hydroxyl function of the side chain prevents unwanted reactions during chemical synthesis, particularly in the assembly of peptides.

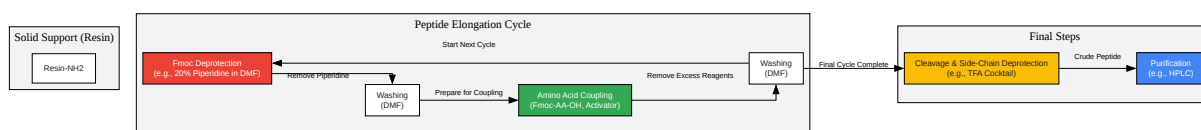
Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO ₃	[1] [2]
Molecular Weight	175.23 g/mol	[1] [3] [4]
CAS Number	4378-13-6	[2] [3]
Appearance	White to off-white solid	[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Thr(tBu)-OH itself is the unprotected amino acid, but its N-terminally protected form, most commonly Fmoc-Thr(tBu)-OH, is a fundamental building block in modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[5][6] This method is favored for its mild reaction conditions.

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the iterative cycle of incorporating an amino acid like Fmoc-Thr(tBu)-OH into a growing peptide chain on a solid support.



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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: A Representative Example

While specific protocols vary based on the peptide sequence and scale, a general manual procedure for a single coupling cycle in Fmoc-SPPS is outlined below. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin.

- **Resin Swelling:** The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), within a reaction vessel.

- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.^{[7][8]} This exposes a free amine group for the next coupling step.
- **Washing:** The resin is thoroughly washed with DMF to completely remove the piperidine and the cleaved Fmoc-adduct.
- **Amino Acid Activation and Coupling:** The incoming Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) is pre-activated in a separate vessel. This is commonly achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF. This activated solution is then added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion, forming a new peptide bond.
- **Washing:** Following the coupling reaction, the resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the peptide is cleaved from the resin support. This is typically accomplished using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA). This final step also removes the acid-labile side-chain protecting groups, including the tert-butyl group from the threonine residue. The crude peptide is then precipitated, purified (commonly by high-performance liquid chromatography - HPLC), and characterized.

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